molecular formula C11H20O B14439031 2-Heptyl-2,5-dihydrofuran CAS No. 74306-23-3

2-Heptyl-2,5-dihydrofuran

Cat. No.: B14439031
CAS No.: 74306-23-3
M. Wt: 168.28 g/mol
InChI Key: MOXBDBXDKFGQMQ-UHFFFAOYSA-N
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Description

2-Heptyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring that is partially saturated, with a heptyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2,5-dihydrofuran typically involves the reaction of 2,3-dihydrofuran with 1-iodoheptane in the presence of a strong base such as tert-butyllithium. The reaction is carried out in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (argon) and at low temperatures (-78°C) to ensure the stability of the intermediates .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Heptyl-2,5-dihydrofuran can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the heptyl chain.

Common Reagents and Conditions:

    Oxidation: Chromic acid or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated furan derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-Heptyl-2,5-dihydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyl-2,5-dihydrofuran involves its interaction with various molecular targets. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound. The heptyl chain provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to biological targets.

Comparison with Similar Compounds

Properties

CAS No.

74306-23-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-heptyl-2,5-dihydrofuran

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9,11H,2-6,8,10H2,1H3

InChI Key

MOXBDBXDKFGQMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C=CCO1

Origin of Product

United States

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